3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
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Overview
Description
3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxy group, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the reaction of a trifluoromethyl pyridine building block with a larger chlorinated counterpart. The process may include steps such as chlorination, fluorination, and coupling reactions under specific conditions to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often utilize advanced techniques such as vapor-phase reactions and fluidized-bed reactors. These methods ensure efficient production while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological outcomes.
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring but differ in other substituents.
Fluazifop-butyl: An agrochemical containing a trifluoromethyl group used for crop protection.
Uniqueness: 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
CAS No. |
833457-48-0 |
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Molecular Formula |
C14H9F3N2O |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
3-methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-9-5-6-12(19-13(9)8-18)10-3-2-4-11(7-10)20-14(15,16)17/h2-7H,1H3 |
InChI Key |
XMHAVRZXDNSGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Origin of Product |
United States |
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